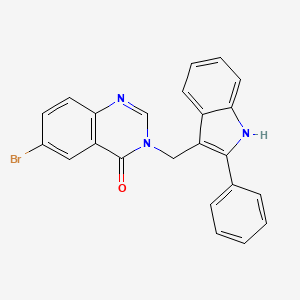
6-Bromo-3-((2-phenyl-1H-indol-3-yl)methyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Bromo-3-((2-phenyl-1H-indol-3-yl)methyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H16BrN3O and its molecular weight is 430.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Bromo-3-((2-phenyl-1H-indol-3-yl)methyl)quinazolin-4(3H)-one is a synthetic compound within the quinazolinone family, notable for its complex structure that integrates both quinazoline and indole functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Chemical Structure and Properties
The molecular formula of this compound is C23H16BrN3O, with a molecular weight of approximately 430.297 g/mol. The presence of the bromine atom at the 6-position enhances its reactivity, allowing for various synthetic modifications that can lead to derivatives with potentially improved biological properties .
Antimicrobial Activity
Research indicates that compounds within the quinazolinone class, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organisms | Activity Level |
|---|---|---|
| 6-Bromoquinazoline Derivatives | Bacillus subtilis, S. aureus | Significant |
| Indole-Based Quinazolines | Candida albicans, Aspergillus niger | Moderate |
| Phenyl-substituted Quinazolines | Various bacteria and fungi | Variable |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. Compounds with similar structures have shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer). Notably, IC50 values for some derivatives were reported in the low micromolar range, indicating potent activity .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| A1 | MCF-7 | 10 |
| A2 | HT-29 | 12 |
| A3 | PC3 | 10 |
The biological activity of this compound is hypothesized to involve interaction with specific enzymes and receptors implicated in disease pathways. Molecular docking studies suggest significant binding affinities to key residues in target proteins, which may enhance its efficacy as a therapeutic agent . The presence of both quinazoline and indole moieties likely contributes to its multifaceted interactions with biological targets.
Case Studies
In a recent study evaluating the antimicrobial activity of various quinazolinone derivatives, it was found that certain compounds exhibited comparable efficacy to standard antibiotics. Compounds with methoxy substitutions showed enhanced antibacterial properties against S. aureus and antifungal activity against strains such as Aspergillus niger . Another investigation highlighted the cytotoxic effects on cancer cell lines, demonstrating that structural modifications significantly influenced biological outcomes .
Properties
CAS No. |
88514-45-8 |
|---|---|
Molecular Formula |
C23H16BrN3O |
Molecular Weight |
430.3 g/mol |
IUPAC Name |
6-bromo-3-[(2-phenyl-1H-indol-3-yl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C23H16BrN3O/c24-16-10-11-20-18(12-16)23(28)27(14-25-20)13-19-17-8-4-5-9-21(17)26-22(19)15-6-2-1-3-7-15/h1-12,14,26H,13H2 |
InChI Key |
UZEOQPKMJITNRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CN4C=NC5=C(C4=O)C=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















